Yunnanxane

Overview

Description

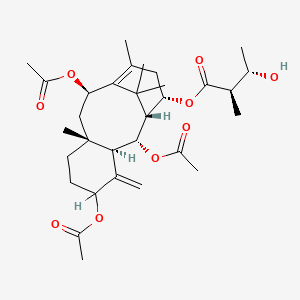

Yunnanxane is a bioactive taxane diterpenoid . It was first isolated from Taxus wallichiana and later from cell cultures of Taxus cuspidata and Taxus chinensis . Four homologous esters of yunnanxane have also been isolated from Taxus . Yunnanxane is reported to have anticancer activity in vitro .

Synthesis Analysis

Yunnanxane has been found in cell cultures of Taxus chinensis var. mairei . The content of Yunnanxane increased from 0.2–1.6 mg/gDW in young culture to 0.6–10.1 mg/gDW in old culture .Molecular Structure Analysis

Yunnanxane has a molecular formula of C31H46O9 . Its exact mass is 562.31 and its molecular weight is 562.700 . It has 9 hydrogen bond acceptors and 1 hydrogen bond donor .Physical And Chemical Properties Analysis

Yunnanxane has a molecular weight of 562.7 g/mol . Its XLogP3-AA is 3.4, indicating its partition coefficient between octanol and water . It has 10 rotatable bonds .Scientific Research Applications

Bioactive Taxane Diterpenoid

Yunnanxane is a bioactive taxane diterpenoid . It was first isolated from Taxus wallichiana . Taxane diterpenoids are a group of compounds that have shown significant potential in the field of medicinal chemistry due to their complex structures and diverse biological activities.

Anticancer Activity

One of the most notable applications of Yunnanxane is its anticancer activity . It has been reported to have anticancer activity in vitro , making it a potential candidate for further research and development in cancer therapeutics.

Isolation from Cell Cultures

Yunnanxane has been isolated from cell cultures of Taxus cuspidata and Taxus chinensis . This indicates its potential use in biotechnological applications, particularly in the field of plant cell culture and secondary metabolite production.

Production of Homologous Esters

Four homologous esters of Yunnanxane have also been isolated from Taxus . These esters could have unique properties and applications, further expanding the potential uses of Yunnanxane.

Role in Biosynthesis of Taxoids

Yunnanxane plays a role in the biosynthesis of C14-hydroxylated taxoids . The content of these taxoids increased in cell cultures over time , suggesting that Yunnanxane could be used to enhance the production of these compounds in vitro.

Response to Phytohormones

Research has shown that the production of Yunnanxane and other taxoids in cell cultures can be influenced by the addition of phytohormones . This suggests potential applications in the field of plant physiology and biotechnology, where manipulation of hormone levels can be used to optimize the production of desired compounds.

Future Directions

Mechanism of Action

Target of Action

Yunnanxane, a bioactive taxane diterpenoid , is primarily targeted towards cancer cells . The compound’s anticancer activity has been reported in vitro . .

Mode of Action

It is known that yunnanxane inhibits the growth of cancer cells, including leukemia cells . It also inhibits transcription-polymerase chain reaction , which could potentially disrupt the replication of cancer cells.

Result of Action

Yunnanxane has been reported to have anticancer activity in vitro . It inhibits the growth of cancer cells, including leukemia cells . Additionally, Yunnanxane has been shown to inhibit the production of mirna and inhibit tumor cell lines in vitro .

properties

IUPAC Name |

[(1R,2R,3R,8R,10R,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O9/c1-15-13-23(40-29(36)16(2)18(4)32)27-28(39-21(7)35)26-17(3)22(37-19(5)33)11-12-31(26,10)14-24(38-20(6)34)25(15)30(27,8)9/h16,18,22-24,26-28,32H,3,11-14H2,1-2,4-10H3/t16-,18+,22?,23+,24-,26-,27-,28-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPIEMVVEJGMCY-HROBNECESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@]3(CCC(C(=C)[C@@H]3[C@H]([C@H](C2(C)C)[C@H](C1)OC(=O)[C@H](C)[C@H](C)O)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930563 | |

| Record name | Yunnanxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate | |

CAS RN |

139713-81-8 | |

| Record name | Yunnanxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yunnanxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

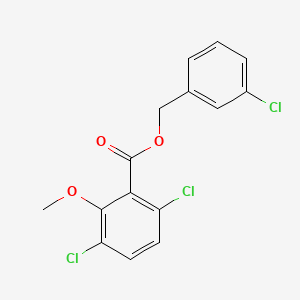

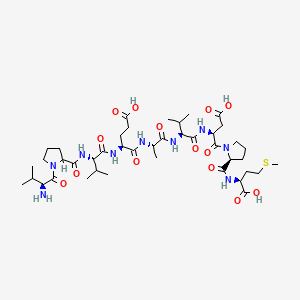

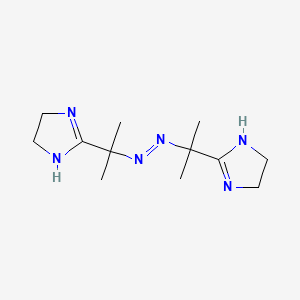

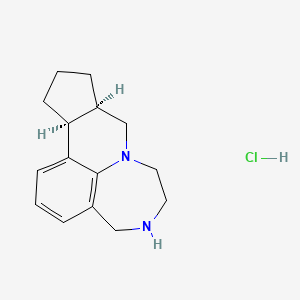

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of yunnanxane?

A1: Yunnanxane possesses the molecular formula C28H42O7 with a molecular weight of 490.6 g/mol [, ]. Its structure comprises a taxane skeleton with a 14β-(2'-methyl-3'-hydroxy)butyryloxy substituent, distinguishing it from other taxoids [, ].

Q2: In which plant species and parts is yunnanxane found?

A2: Yunnanxane was first isolated from the bark of Taxus yunnanensis []. Subsequently, it has been found in the heartwood of Taxus cuspidata [], as well as callus and cell cultures of Taxus chinensis var. mairei [, , , , , ]. Notably, it has been detected in various Taxus species and hybrids, often as a predominant taxoid in in vitro cell cultures [].

Q3: Are there analytical methods available to identify and quantify yunnanxane?

A3: Yes, several analytical techniques have been employed for the identification and quantification of yunnanxane. These include:

- High-performance liquid chromatography (HPLC): This method, often coupled with UV detection, allows for the separation and quantification of yunnanxane in complex mixtures [, , ].

- Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS): This highly sensitive and selective technique allows for the identification and quantification of yunnanxane even in low concentrations [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, and two-dimensional NMR techniques like COSY and COLOC have been instrumental in elucidating the structure of yunnanxane [, ].

Q4: Can the production of yunnanxane in Taxus cell cultures be manipulated?

A4: Yes, researchers have explored different strategies to influence yunnanxane production in Taxus cell cultures. For example:

- Genetic Modification: Antisense RNA technology has been used to suppress the expression of the taxoid 14β-hydroxylase gene, the enzyme responsible for directing the taxol pathway towards 14β-hydroxy taxoids like yunnanxane. This approach successfully reduced the yield of yunnanxane and other C-14 oxygenated taxoids in transgenic Taxus × media cell lines [, ].

Q5: Is there any research on the biological activity of yunnanxane?

A6: While yunnanxane itself has not been extensively studied for its biological activity, its structural similarity to other taxanes, especially those with a C-14 oxygenation pattern, warrants further investigation. Some research suggests that specific structural features, like the presence of a hydroxyl group at the C-7 position in taxuyunnanin-7β-ol, a yunnanxane analogue, might contribute to biological activity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)

![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1683458.png)